TG02 is a novel small molecule multi-kinase inhibitor. [] It is classified as a cyclin-dependent kinase (CDK) inhibitor, exhibiting potent inhibitory activity against multiple CDK subtypes, including CDK1, CDK2, CDK5, CDK7, and CDK9. [, , ] TG02 is also known to inhibit other kinases involved in various cellular processes, such as Janus-associated kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), ERK5, and TYK2. [, , ] This unique multi-kinase inhibitory profile makes TG02 a valuable tool in scientific research, particularly in understanding the roles of these kinases in cancer cell proliferation, survival, and transcriptional regulation. [, , , , , , ]
TG02 exerts its biological effects primarily by inhibiting multiple kinases involved in critical cellular processes. Its primary mechanism of action is through the inhibition of CDK9, a key regulator of transcription. [, , , , , ] By inhibiting CDK9, TG02 disrupts the phosphorylation of RNA polymerase II, leading to the depletion of short-lived oncoproteins, including MCL-1 and c-MYC. [, , , , , ] These oncoproteins are crucial for cancer cell survival, and their downregulation by TG02 triggers apoptosis. [, , , , , , , ]
Besides CDK9, TG02 also inhibits other CDKs involved in cell cycle regulation, such as CDK1 and CDK2, leading to cell cycle arrest and further contributing to its anti-cancer effects. [, , ] Additionally, TG02 inhibits other kinases like JAK2, FLT3, and ERK5, which are involved in various signaling pathways that promote cancer cell proliferation and survival. [, , , , ]
Recent studies have also revealed TG02's ability to impact cancer cell metabolism by reducing mitochondrial respiratory chain complex I activity and inhibiting glycolysis. [, ] This dual inhibition of energy production pathways leads to ATP depletion, further contributing to TG02's anti-cancer effects. [, ]
Hematological Malignancies: TG02 exhibits potent anti-leukemic activity against a broad range of leukemia cell lines and primary patient samples. [, , ] It effectively targets AML LSCs, inducing apoptosis and sensitizing them to chemotherapeutic agents. [, , , , ] TG02 also shows promise in treating multiple myeloma, inhibiting cell proliferation and enhancing the activity of other anti-myeloma drugs like bortezomib and lenalidomide. [, , ]
Solid Tumors: TG02 demonstrates potential in treating various solid tumors, including glioblastoma, breast cancer, and chordoma. [, , , , , , , , , ] In glioblastoma models, TG02 inhibits cell proliferation, induces apoptosis, and synergizes with temozolomide in reducing tumor growth. [, , , , , ] TG02 also shows efficacy against triple-negative breast cancer, inhibiting cell growth and enhancing the activity of chemotherapeutic agents. [, ] Additionally, in chordoma models, TG02 downregulates brachyury expression, a key driver of chordoma progression, leading to decreased cell proliferation and migration. [, ]
Understanding Drug Resistance: TG02 research provides insights into drug resistance mechanisms. For example, studies show that TG02 can overcome the protective effects of the bone marrow microenvironment in multiple myeloma, suggesting its potential to target resistant myeloma cells. [, ]
Identifying Novel Therapeutic Targets: By analyzing the effects of TG02 on various signaling pathways and cellular processes, researchers can identify potential targets for developing new anti-cancer therapies. For instance, studies on TG02's impact on MCL-1 and c-MYC highlight these proteins as crucial targets for overcoming drug resistance in leukemia and other cancers. [, , , , ]
CAS No.: 59227-86-0
CAS No.: 13446-10-1
CAS No.: 65109-28-6
CAS No.:
CAS No.: 20628-59-5